molecular formula C11H10FNO4 B14190764 Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate CAS No. 918937-12-9

Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate

Cat. No.: B14190764
CAS No.: 918937-12-9
M. Wt: 239.20 g/mol
InChI Key: GMFYKLZCGSHOAL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes. This compound is characterized by the presence of a nitro group (-NO2) and a fluorophenyl group attached to a prop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with 4-fluoronitrobenzene under basic conditions. The reaction proceeds through a Michael addition followed by an elimination reaction to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of ethyl 3-(4-fluorophenyl)-2-aminoprop-2-enoate.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • 1-Ethynyl-4-fluorobenzene
  • 4-Fluorophenylacetylene

Uniqueness

Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate is unique due to the presence of both a nitro group and a fluorophenyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

918937-12-9

Molecular Formula

C11H10FNO4

Molecular Weight

239.20 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate

InChI

InChI=1S/C11H10FNO4/c1-2-17-11(14)10(13(15)16)7-8-3-5-9(12)6-4-8/h3-7H,2H2,1H3

InChI Key

GMFYKLZCGSHOAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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